Promethazine is a tertiary amine that is a substituted phenothiazine in which the ring nitrogen at position 10 is attached to C-3 of an N,N-dimethylpropan-2-amine moiety. It has a role as a H1-receptor antagonist, a sedative, an antiemetic, a local anaesthetic, an antipruritic drug, an anti-allergic agent and an anticoronaviral agent. It is a member of phenothiazines and a tertiary amine. It is a conjugate base of a promethazine(1+).
Promethazine, originally known as 3,277 R.P., is an N-dimethylaminopropyl derivative of [phenothiazine] that was developed in France in 1946. Promethazine antagonizes a variety of receptors, allowing it to be used for a number of indications including allergic reactions, pain, sedation, nausea, and vomiting. Promethazine was granted FDA approval before 29 March 1951.
Promethazine is a Phenothiazine.
Promethazine is first generation antihistamine that belongs to the phenothiazine class and is used predominantly as an antiemetic to treat nausea and vomiting and prevent motion sickness. Despite its phenothiazine structure, promethazine has not been linked to instances of clinically apparent acute liver injury.
Promethazine is a phenothiazine derivative with antiemetic and antihistaminic properties. Promethazine antagonizes the central and peripheral effects of histamine mediated by histamine H1 receptors. The effects include bronchoconstriction, vasodilation and spasmodic contractions of gastrointestinal smooth muscle. In addition, this agent binds to muscarinic receptors, resulting in anticholinergic and antiemetic activities.
A phenothiazine derivative with histamine H1-blocking, antimuscarinic, and sedative properties. It is used as an antiallergic, in pruritus, for motion sickness and sedation, and also in animals. [PubChem]
A phenothiazine derivative with histamine H1-blocking, antimuscarinic, and sedative properties. It is used as an antiallergic, in pruritus, for motion sickness and sedation, and also in animals.
See also: Phenothiazine (subclass of); Promethazine Hydrochloride (has salt form).
Promethazine
CAS No.: 60-87-7
VCID: VC0540264
Molecular Formula: C17H20N2S
Molecular Weight: 284.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Promethazine is a first-generation antihistamine, sedative, and antiemetic that has been widely used for treating allergic conditions, nausea, vomiting, and motion sickness. It was first synthesized in the 1940s by a team at Rhone-Poulenc, led by Paul Charpentier, as part of efforts to improve upon diphenhydramine . Promethazine is known for its broad pharmacological profile, acting as an antagonist to multiple receptors, including histamine H1, muscarinic, and dopamine receptors . Mechanism of ActionPromethazine's therapeutic effects are primarily due to its ability to antagonize various receptors:
Clinical UsesPromethazine is used for several clinical purposes:
Side Effects and PrecautionsCommon side effects include drowsiness, dizziness, confusion, and dry mouth. Promethazine can also cause CNS and respiratory depression, reduce seizure threshold, and affect bone marrow function . Patients should be counseled about these risks, and caution is advised when prescribing to vulnerable populations. Research Findings |
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CAS No. | 60-87-7 |
Product Name | Promethazine |
Molecular Formula | C17H20N2S |
Molecular Weight | 284.4 g/mol |
IUPAC Name | N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine |
Standard InChI | InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 |
Standard InChIKey | PWWVAXIEGOYWEE-UHFFFAOYSA-N |
SMILES | CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |
Canonical SMILES | CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |
Appearance | Solid powder |
Boiling Point | 374 to 379 °F at 3 mmHg (NTP, 1992) 190-192 °C at 3.00E+00 mm Hg BP: 190-192 °C at 3 mm Hg BP: 191 °C at 0.5 mm Hg |
Colorform | Crystals White to faint yellow crystalline powde |
Melting Point | 140 °F (NTP, 1992) 60 °C Crystals from ethylene dichloride. Freely soluble in water. Soluble in alcohol, chlorform, practically insoluble in acetone, ether, ethyl acetate; MP: 230-232 °C with some decomp. Max absorption (water): 249, 297 nm (epsilon 28770, 3400). pH of 10% aqueous solution 5.3 /Promethazine hydrochloride/ |
Physical Description | Crystals. Melting point 60 °C. Used as an antihistamine. Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | In general, promethazine HCl exhibits increasing stability with decreasing pH. /Promethazine HCl/ This product is light sensitive and should be inspected before use and discarded if either color or particulate is observed. Turns blue on prolonged exposure to air and moisture. |
Solubility | Very soluble in dilute hydrogen chloride In water, 1.56X10-2 g/L (15.6 mg/L) at 24 °C 2.45e-02 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Atosil Diphergan Diprazin Hydrochloride, Promethazine Isopromethazine Phenargan Phenergan Phensedyl Pipolfen Pipolphen Proazamine Promet Prometazin Promethazine Promethazine Hydrochloride Prothazin Pyrethia Remsed Rumergan |
Vapor Pressure | 1.03X10-5 mm Hg at 25 °C (est) |
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[Simultaneous determination of chlorpromazine and promethazine and their main metabolites by capillary electrophoresis with electrochemiluminescence]. Se Pu. 2012 Sep;30(9):938-42. Chinese. PubMed PMID: 23285977. 5: Injectable promethazine: gangrene. Prescrire Int. 2010 Oct;19(109):216-7. PubMed PMID: 21188805. 6: de Silva HA, Pathmeswaran A, Ranasinha CD, Jayamanne S, Samarakoon SB, Hittharage A, Kalupahana R, Ratnatilaka GA, Uluwatthage W, Aronson JK, Armitage JM, Lalloo DG, de Silva HJ. Low-dose adrenaline, promethazine, and hydrocortisone in the prevention of acute adverse reactions to antivenom following snakebite: a randomised, double-blind, placebo-controlled trial. PLoS Med. 2011 May;8(5):e1000435. doi: 10.1371/journal.pmed.1000435. Epub 2011 May 10. PubMed PMID: 21572992; PubMed Central PMCID: PMC3091849. 7: Barrett TW, DiPersio DM, Jenkins CA, Jack M, McCoin NS, Storrow AB, Singleton LM, Lee P, Zhou C, Slovis CM. A randomized, placebo-controlled trial of ondansetron, metoclopramide, and promethazine in adults. Am J Emerg Med. 2011 Mar;29(3):247-55. doi: 10.1016/j.ajem.2009.09.028. Epub 2010 Mar 26. PubMed PMID: 20825792. 8: Yasnetsov VV, Karsanova SK, Yasnetsov VV. [A new approach to the search for vestibuloprotectors]. Aviakosm Ekolog Med. 2015;49(1):5-12. Russian. PubMed PMID: 25958460. 9: Huang M, Gao JY, Zhai ZG, Liang QL, Wang YM, Bai YQ, Luo GA. An HPLC-ESI-MS method for simultaneous determination of fourteen metabolites of promethazine and caffeine and its application to pharmacokinetic study of the combination therapy against motion sickness. J Pharm Biomed Anal. 2012 Mar 25;62:119-28. doi: 10.1016/j.jpba.2011.12.033. Epub 2012 Jan 4. PubMed PMID: 22264564. 10: Cantisani C, Ricci S, Grieco T, Paolino G, Faina V, Silvestri E, Calvieri S. Topical promethazine side effects: our experience and review of the literature. Biomed Res Int. 2013;2013:151509. doi: 10.1155/2013/151509. Epub 2013 Nov 19. Review. PubMed PMID: 24350243; PubMed Central PMCID: PMC3852816. 11: Kamei H, Isaji A, Noda Y, Ishikawa K, Senzaki K, Yamada K, Sugiura K, Tomita Y, Nabeshima T. Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers. Arch Dermatol Res. 2012 May;304(4):263-72. doi: 10.1007/s00403-011-1192-2. Epub 2011 Dec 1. PubMed PMID: 22130869; PubMed Central PMCID: PMC3332365. 12: McClintock GH, LaReau RM, Watcharotone K, DeMaagd G. The initial examination of the efficacy of low-dose promethazine for the treatment of nausea and vomiting in the hospitalized elderly. Geriatr Nurs. 2010 Mar-Apr;31(2):115-22. doi: 10.1016/j.gerinurse.2010.01.001. Epub 2010 Feb 21. PubMed PMID: 20381712. 13: Kavanagh JJ, Grant GD, Anoopkumar-Dukie S. Low dosage promethazine and loratadine negatively affect neuromotor function. Clin Neurophysiol. 2012 Apr;123(4):780-6. doi: 10.1016/j.clinph.2011.07.046. Epub 2011 Aug 30. PubMed PMID: 21880544. 14: Sharma S, Sharma N, Das Gupta G. Optimization of promethazine theoclate fast dissolving tablet using pore forming technology by 3-factor, 3-level response surface-full factorial design. Arch Pharm Res. 2010 Aug;33(8):1199-207. doi: 10.1007/s12272-010-0810-4. Epub 2010 Aug 28. PubMed PMID: 20803123. 15: Wang XC, Hong JG, Yang XQ. [Discussions on the use of promethazine]. Zhonghua Er Ke Za Zhi. 2010 Jul;48(7):557-8. Chinese. PubMed PMID: 21055102. 16: Verhoeven E, Capron A, Hantson P. Pink urine. Clin Toxicol (Phila). 2014 Nov;52(9):980-1. doi: 10.3109/15563650.2014.961068. Epub 2014 Sep 19. PubMed PMID: 25233954. 17: Zur E. Nausea and vomiting in pregnancy: a review of the pathology and compounding opportunities. Int J Pharm Compd. 2013 Mar-Apr;17(2):113-23. Review. PubMed PMID: 23696171. 18: Larrimer MB, Dajani NK, Siegel ER, Eswaran H, Newport DJ, Stowe ZN. Antiemetic medications in pregnancy: a prospective investigation of obstetric and neurobehavioral outcomes. Am J Obstet Gynecol. 2014 Mar;210(3):270.e1-7. doi: 10.1016/j.ajog.2014.01.005. Epub 2014 Jan 8. PubMed PMID: 24412116. 19: Xi X, Ming L, Liu J. Voltammetric determination of promethazine hydrochloride at a multi-wall carbon nanotube modified glassy carbon electrode. Drug Test Anal. 2011 Mar;3(3):182-6. doi: 10.1002/dta.205. Epub 2010 Dec 1. PubMed PMID: 21125640. 20: Liu P, Liang S, Wang BJ, Guo RC. Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine. Eur J Drug Metab Pharmacokinet. 2009 Jul-Sep;34(3-4):177-84. PubMed PMID: 20166436. |
PubChem Compound | 4927 |
Last Modified | Aug 15 2023 |
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